DiZPK: A Technical Guide to a Genetically Encoded Photocrosslinker for Mapping Protein-Protein Interactions
DiZPK: A Technical Guide to a Genetically Encoded Photocrosslinker for Mapping Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
DiZPK (N6-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine) is a genetically encodable, photo-activatable amino acid analog used as a crosslinking agent to identify and map direct protein-protein interactions (PPIs) within living cells.[1][2][3][4][5] As a structural analog of lysine, it can be site-specifically incorporated into a protein of interest using the cell's own translational machinery through amber stop codon suppression. Upon activation with ultraviolet (UV) light, its diazirine moiety forms a highly reactive carbene intermediate, which rapidly and covalently bonds with nearby interacting molecules, effectively "trapping" transient and stable PPIs for subsequent identification and analysis. This guide provides an in-depth overview of DiZPK's mechanism, experimental protocols, and applications in elucidating complex biological pathways.
Core Concepts and Mechanism of Action
DiZPK is a powerful tool for chemical biology and proteomics, enabling the study of PPIs in their native cellular context. Its utility stems from two key features: genetic encodability and photo-activation.
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Genetic Incorporation: DiZPK is introduced into a target protein ("bait") by repurposing the UAG (amber) stop codon. This is achieved by co-expressing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, typically derived from Methanosarcina barkeri (MbPylRS), which specifically recognizes DiZPK and incorporates it in response to the amber codon engineered into the gene of the bait protein. This ensures site-specific insertion of the photocrosslinker.
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Photo-crosslinking: The diazirine group on DiZPK is stable in the dark but upon irradiation with UV light (typically 365 nm), it loses nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can insert into any nearby C-H or N-H bond of a neighboring protein ("prey"), forming a stable covalent bond. This effectively captures both strong and weak or transient interactions that are often difficult to detect with traditional methods like co-immunoprecipitation.
The following diagram illustrates the fundamental mechanism of DiZPK.
Experimental Protocols
The successful application of DiZPK requires a multi-step workflow, from molecular cloning to mass spectrometry analysis. The following sections outline the key experimental procedures.
Genetic Incorporation of DiZPK
This protocol is adapted for E. coli but can be modified for eukaryotic cells.
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Plasmid Construction:
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Clone the gene for the "bait" protein into an expression vector. Introduce an in-frame amber stop codon (TAG) at the desired site for DiZPK incorporation using site-directed mutagenesis.
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Co-transform the E. coli expression strain (e.g., DH10B) with the bait protein plasmid and a separate plasmid expressing the engineered MbPylRS/tRNA pair (e.g., pSupAR-MbPylRS(DiZPK)).
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Cell Culture and Protein Expression:
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Grow the co-transformed E. coli in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of ~0.5.
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Supplement the medium with DiZPK to a final concentration of 330 µM.
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Induce protein expression with the appropriate inducer (e.g., IPTG) and continue incubation.
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Verification of Incorporation:
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Confirm the expression of the full-length, DiZPK-containing protein via SDS-PAGE and Western blotting against an epitope tag on the bait protein. Successful incorporation will result in a band at the expected full-length molecular weight only in the presence of DiZPK.
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For higher certainty, the precise mass of the purified protein can be confirmed by electrospray ionization mass spectrometry (ESI-MS).
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In Vivo Photo-Crosslinking
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Cell Preparation:
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For studies under specific conditions, such as acid stress, incubate the cells expressing the DiZPK-containing protein under the desired conditions (e.g., pH 2.3 for 30 minutes for acid stress studies in E. coli).
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UV Irradiation:
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Expose the cell suspension to UV light at a wavelength of 365 nm.
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Irradiation is typically performed on ice for 15-30 minutes using a UV lamp. The optimal duration and intensity should be determined empirically for each experimental system.
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Cell Lysis:
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After irradiation, harvest the cells by centrifugation and lyse them using standard biochemical procedures (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.
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Analysis of Crosslinked Complexes
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Affinity Purification:
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Enrich the crosslinked bait-prey complexes from the cell lysate using affinity purification. This is typically achieved via an epitope tag (e.g., His-tag, FLAG-tag) on the bait protein.
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SDS-PAGE and Western Blotting:
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Separate the purified complexes on an SDS-PAGE gel. The crosslinked complex will appear as a higher molecular weight band compared to the bait protein alone.
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Confirm the identity of the crosslinked product by Western blotting using antibodies against the bait protein and potentially against suspected prey proteins.
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Mass Spectrometry for Prey Identification:
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Excise the higher molecular weight band corresponding to the crosslinked complex from a Coomassie-stained SDS-PAGE gel.
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Perform in-gel digestion of the proteins, typically with trypsin.
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Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Identify the prey proteins by searching the acquired MS/MS spectra against a protein database. The bait protein will also be identified, while other co-migrating proteins are potential interaction partners.
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The overall experimental workflow is depicted below.
Quantitative Data and Applications
While precise quantitative data such as dissociation constants (Kd) are not directly measured by this crosslinking method, relative crosslinking efficiencies and comparative analyses provide valuable quantitative insights.
| Parameter | Observation | Significance | Reference |
| Incorporation Efficiency | Amber suppression efficiency with DiZPK is comparable to its derivatives like DiZHSeC. | Demonstrates robust and reliable incorporation into proteins in E. coli. | |
| Crosslinking Efficiency | DiZPK shows similar photocrosslinking efficiency to DiZHSeC for capturing client proteins of the HdeA chaperone. | Indicates that DiZPK is an efficient probe for trapping PPIs in vivo. | |
| UV Wavelength | 365 nm | This longer UV wavelength is less damaging to cells compared to shorter wavelengths (e.g., 254 nm), which is crucial for in vivo studies. | |
| UV Duration | 15-30 minutes | Sufficient time to activate the diazirine moiety for efficient crosslinking. | |
| DiZPK Concentration | 330 µM in culture medium | Effective concentration for uptake and incorporation by the orthogonal synthetase system in E. coli. |
Application Example: Chaperone Cooperation in Bacterial Acid Resistance
DiZPK has been instrumental in elucidating the mechanism of acid resistance in enteric bacteria like E. coli. The periplasmic chaperone HdeA is known to protect other proteins from aggregation at the extremely low pH of the stomach. Using DiZPK incorporated into HdeA, researchers identified its client proteins under acidic conditions.
The study revealed a cooperative chaperone network. At low pH, HdeA becomes disordered and binds to a wide range of client proteins, including the periplasmic chaperones SurA and DegP, preventing their aggregation. Upon returning to a neutral pH, HdeA refolds and releases its clients. The now-active SurA and DegP then assist in the refolding of other client proteins that were protected by HdeA. This ATP-independent chaperone cascade is critical for bacterial survival in the stomach.
The signaling and interaction pathway is illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A genetically incorporated crosslinker reveals chaperone cooperation in acid resistance [ouci.dntb.gov.ua]
- 5. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
